molecular formula C13H14N4O3 B3596684 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide

Cat. No.: B3596684
M. Wt: 274.28 g/mol
InChI Key: YHXAUVZHMOPUAA-UHFFFAOYSA-N
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Description

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide typically involves the condensation of 4-methyl-3-nitrobenzoic acid with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is followed by the reduction of the intermediate product to yield the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated pyrazole derivatives

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide stands out due to its unique combination of a nitrobenzamide moiety and a pyrazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-3-4-11(5-12(9)17(19)20)13(18)14-6-10-7-15-16(2)8-10/h3-5,7-8H,6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXAUVZHMOPUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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